molecular formula C13H18N2O2S2 B2852466 (1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1798540-29-0

(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2852466
M. Wt: 298.42
InChI Key: ZNJQXCHNCXESCB-UHFFFAOYSA-N
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Description

Typically, the description of an organic compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the 3D structure of the molecule, including the arrangement of atoms, the stereochemistry, and the presence of any chiral centers.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and more, depending on the functional groups present in the molecule.



Physical And Chemical Properties Analysis

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Safety And Hazards

This involves studying the safety data sheet (SDS) for the compound, which includes information on its hazards, safe handling procedures, and first aid measures.


Future Directions

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Please note that without specific information on the compound , this is just a general guide. If you have access to databases like PubChem, SciFinder, or Reaxys, they might be able to provide more specific information. If you’re working in a lab, always consult with a knowledgeable colleague or supervisor if you’re unsure. Safety should always be your first priority.


properties

IUPAC Name

3-methylsulfanyl-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-18-12-7-10-4-5-11(8-12)15(10)19(16,17)13-3-2-6-14-9-13/h2-3,6,9-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJQXCHNCXESCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

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